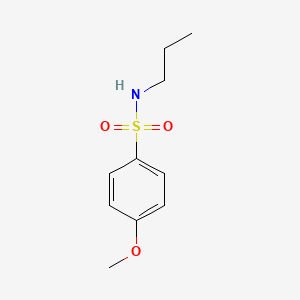

4-methoxy-N-propylbenzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century with the discovery of the antibacterial properties of a sulfamido-containing dye, Prontosil. princeton.edu This breakthrough, led by Gerhard Domagk, for which he was awarded the Nobel Prize, ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials. princeton.eduresearchgate.net It was later discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide. researchgate.net This realization sparked a wave of synthetic efforts, leading to the creation of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. princeton.edu

The evolution of sulfonamide chemistry extended beyond antibacterial agents. In the mid-20th century, derivatives were found to possess other therapeutic effects, leading to the development of diuretics (e.g., thiazides), antidiabetic drugs (e.g., sulfonylureas), and anti-inflammatory agents (e.g., celecoxib). princeton.eduresearchgate.net This expansion cemented the sulfonamide moiety as a remarkably versatile pharmacophore in drug discovery.

Structural Significance of the Sulfonamide Moiety in Chemical Science

The sulfonamide group (-SO₂NHR) is a key functional group in chemical science due to its unique structural and electronic properties. It is a strong electron-withdrawing group and can act as a hydrogen bond donor and acceptor. This allows it to interact with biological targets, such as enzymes, in a variety of ways. cerradopub.com.brnih.gov The sulfonamide moiety is considered a bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid while having different metabolic stability. cbijournal.com

In medicinal chemistry, the sulfonamide group is often a critical component for the biological activity of a drug molecule. For instance, in antibacterial sulfonamides, the 4-aminobenzenesulfonamide core mimics p-aminobenzoic acid (PABA), a crucial substrate for folic acid synthesis in bacteria. cerradopub.com.br By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, these drugs halt bacterial growth. princeton.edu The ability to modify the R group on the sulfonamide nitrogen allows for fine-tuning of properties such as solubility, protein binding, and potency.

Overview of 4-Substituted Benzenesulfonamide (B165840) Architectures

The introduction of a methoxy (B1213986) group (-OCH₃) at the 4-position, as seen in 4-methoxy-N-propylbenzenesulfonamide, is a noteworthy modification. The methoxy group is an electron-donating group, which can influence the reactivity of the benzene (B151609) ring and the acidity of the sulfonamide proton. This substitution pattern is found in various biologically active compounds and serves as a key structural element in the design of new chemical entities.

A Closer Look at this compound

The compound this compound (CAS Number: 35088-86-9) is a specific example within the vast family of 4-substituted benzenesulfonamides. Its structure features a methoxy group at the para-position of the benzene ring and a propyl group attached to the sulfonamide nitrogen.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| CAS Number | 35088-86-9 |

| Appearance | Pale yellow oil |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in dedicated articles, its synthesis can be reliably achieved through well-established chemical reactions. The most common and straightforward method involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine (B44156). This is a nucleophilic substitution reaction where the nitrogen atom of the propylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N-S bond of the sulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Recent research in organic synthesis has explored various catalysts and conditions to improve the efficiency and scope of sulfonamide formation, including manganese-catalyzed N-alkylation of sulfonamides using alcohols.

Research Findings

Detailed research focusing exclusively on the biological activities of this compound is limited in publicly available literature. However, its electrochemical properties have been noted. In a 2021 study on proton-coupled electron transfer, the oxidation potential of this compound was reported as Ep/2 = +1.80 V vs Fc+/Fc in acetonitrile (B52724). This data point contributes to the broader understanding of the electronic behavior of N-alkylated sulfonamides.

The broader class of N-alkylbenzenesulfonamides has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. The specific combination of the 4-methoxy and N-propyl substituents in this compound would confer a particular balance of lipophilicity and polarity, which are critical factors in determining a molecule's pharmacokinetic and pharmacodynamic profile.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

4-methoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h4-7,11H,3,8H2,1-2H3 |

InChI Key |

XPZPOYQIZLZPEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy N Propylbenzenesulfonamide and Analogous Structures

Established Synthetic Pathways for the 4-methoxy-N-propylbenzenesulfonamide Core

The traditional synthesis of this compound primarily relies on a convergent approach where the arylsulfonyl moiety and the amine component are prepared separately and then coupled. This strategy offers flexibility in modifying both parts of the molecule.

The most common and direct route to benzenesulfonamides involves the use of a sulfonyl chloride intermediate. nih.gov The synthesis of the key precursor, 4-methoxybenzenesulfonyl chloride, is typically achieved through the chlorosulfonation of anisole (B1667542). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy (B1213986) group, this reaction can yield a mixture of isomers, but the para-substituted product is generally favored.

A typical laboratory-scale synthesis of 4-methoxybenzenesulfonyl chloride involves reacting anisole with chlorosulfonic acid. The reaction is usually performed at low temperatures to control its exothermicity. An alternative procedure involves the reaction of anisole with 100% sulfuric acid and phosphorus oxychloride. rsc.org The resulting solid 4-methoxybenzenesulfonyl chloride can then be isolated by pouring the reaction mixture into ice water, followed by filtration. rsc.org

While the chlorosulfonation of arenes is a widely used method, it has limitations, including the use of harsh reagents and potential for side reactions. nih.gov To circumvent these issues, alternative strategies for the synthesis of the benzenesulfonamide (B165840) framework have been developed. One such approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the preparation of arylsulfonyl chlorides under milder conditions. nih.gov Another alternative involves the oxidative chlorination of organosulfur compounds. nih.gov More recently, methods utilizing nitroarenes as starting materials have been explored, although these can also require harsh conditions. researchgate.net

Once the 4-methoxybenzenesulfonyl chloride is obtained, the final step in the synthesis of this compound is the introduction of the propyl amine moiety. This is typically achieved through a nucleophilic substitution reaction where propylamine (B44156) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. orgsyn.orgthieme-connect.com This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or an aqueous carbonate solution, to neutralize the hydrochloric acid byproduct. thieme-connect.com

The reaction conditions can be optimized to improve yield and purity. For instance, using a biphasic system with an aqueous base and an organic solvent like tetrahydrofuran (B95107) can lead to a significant increase in the reaction rate and yield, with easier product isolation upon acidification. thieme-connect.com

| Reactants | Reagents/Solvents | Product | Key Features |

| 4-methoxybenzenesulfonyl chloride, Propylamine | Pyridine, Dichloromethane | This compound | Traditional method, requires inert atmosphere. thieme-connect.com |

| 4-methoxybenzenesulfonyl chloride, Propylamine | Aqueous Potassium Carbonate, Tetrahydrofuran | This compound | Improved yield and reaction rate, environmentally benign. thieme-connect.com |

The synthesis of analogs of this compound often requires regioselective functionalization of the aromatic ring. The methoxy group at the para position is a strong activating group and directs electrophilic substitution to the ortho positions. This allows for the introduction of various substituents on the benzene (B151609) ring. For example, halogenation or nitration of anisole prior to chlorosulfonation can be employed to generate substituted precursors.

Furthermore, modern synthetic methods allow for direct C-H functionalization. For instance, a one-pot, iron-catalyzed para-directed iodination of anisole, followed by a copper(I)-catalyzed N-arylation reaction with sulfonamides, provides a facile route to para-substituted diaryl sulfonamides. libretexts.org

Advanced Catalytic Approaches in Sulfonamide Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of sulfonamides, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to traditional methods.

Several metal-catalyzed cross-coupling reactions have been adapted for the synthesis of sulfonamides. These methods often avoid the need for pre-functionalized sulfonyl chlorides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. thieme-connect.com It can be applied to the synthesis of sulfonamides by coupling aryl halides or triflates with sulfonamides. nih.govwikipedia.org The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. thieme-connect.com

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another classic method for C-N bond formation. researchgate.net It can be used to couple aryl halides with sulfonamides, often requiring high temperatures. However, modern variations with soluble copper catalysts and ligands have made this reaction more practical. researchgate.net

Metal-Catalyzed C-H Amidation: A more recent and atom-economical approach is the direct C-H amidation of arenes. rsc.orgresearchgate.net This method involves the direct coupling of a C-H bond on an aromatic ring with a sulfonamide or a related nitrogen source, catalyzed by a transition metal such as rhodium, iridium, or copper. researchgate.net For activated arenes like anisole, this can be a highly regioselective process. libretexts.org For example, a one-pot, two-stage synthesis of diaryl sulfonamides using sequential iron and copper catalysis has been developed for the regioselective para-iodination of activated arenes followed by a copper(I)-catalyzed N-arylation. libretexts.org

| Reaction Type | Catalyst/Reagents | Reactants | Product | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | Aryl halide/triflate, Sulfonamide | N-Aryl sulfonamide | Versatile, mild conditions. thieme-connect.comwikipedia.org |

| Ullmann Condensation | Copper catalyst, Ligand, Base | Aryl halide, Sulfonamide | N-Aryl sulfonamide | Can require high temperatures, modern variants are milder. researchgate.net |

| C-H Amidation | Rh, Ir, or Cu catalyst | Arene, Sulfonamide/Azide | N-Aryl sulfonamide | Atom-economical, direct functionalization. researchgate.net |

These advanced catalytic methods provide powerful alternatives for the synthesis of this compound and a wide array of its analogs, enabling the exploration of new chemical space for various applications.

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metal catalysts. In the context of sulfonamide synthesis, organocatalysts bearing motifs capable of hydrogen bonding have proven particularly effective. These catalysts activate substrates by forming non-covalent interactions, facilitating the desired chemical transformation.

Novel organocatalysts incorporating a squaramide–sulfonamide framework have been developed for asymmetric reactions. acs.org These catalysts function as multiple hydrogen-bond donors, efficiently catalyzing reactions like the direct vinylogous aldol (B89426) reaction of furan-2(5H)-one with aldehydes to produce aldol products with high enantioselectivity. acs.org The sulfonamide moiety plays a crucial role in the catalyst's structure and activity, highlighting a synthetic application of the sulfonamide group itself within a catalytic system. acs.org While not a direct synthesis of the S-N bond, this demonstrates the integration of sulfonamide structures into advanced catalytic cycles.

Proline sulfonamide organocatalysts are another significant class, demonstrating high solubility in common organic solvents and effectiveness in various enantioselective reactions, including aldol and Michael additions. google.com Furthermore, N-heterocyclic carbenes (NHCs) have been employed for the highly enantioselective modification of existing sulfonamides. rsc.org This carbene-catalyzed method allows for the selective functionalization of sulfonamide-containing molecules under mild conditions, showcasing broad substrate scope and functional group tolerance. rsc.org DFT calculations and experimental observations suggest that the reaction is assisted by Li+ ions or protons, with non-covalent interactions like cation–π interactions being key to controlling reactivity and enantioselectivity. rsc.org

Performance of Squaramide-Sulfonamide Organocatalysts in a Model Vinylogous Aldol Reaction acs.org

| Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| β-aminosulfonamide | 72 | <5 | - | - |

| Squaramide-Sulfonamide 3 | 48 | 85 | 96:4 | 94 |

| Squaramide-Sulfonamide 4 | 72 | 72 | 95:5 | 85 |

| Squaramide-Sulfonamide 5 | 72 | 70 | 95:5 | 88 |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient conditions.

Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. A convenient procedure for synthesizing sulfonamides from N-silylamines and sulfonyl chlorides has been demonstrated to work under solvent-free conditions. nih.gov In this method, equimolar amounts of the reactants are combined, and the byproduct, trimethylsilyl (B98337) chloride, can be easily removed. nih.gov Another approach involves mechanochemistry, where solid reactants are combined in a ball mill. This technique has been used for the synthesis of sulfonamides from sulfonyl azides under solvent-free conditions. thieme-connect.com

The development of sustainable catalysts is a cornerstone of green chemistry. For sulfonamide synthesis, several environmentally friendly catalytic systems have been reported.

Magnetic nanoparticles, such as CuFe2O4@SiO2, have been used as recyclable catalysts for the synthesis of sulfonamide derivatives. biolmolchem.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused, reducing waste and cost. biolmolchem.com

Photoredox catalysis using organic dyes like eosin (B541160) Y offers a metal-free, eco-friendly method for synthesizing sulfonamides from thiols and phenylhydrazines. thieme-connect.comorganic-chemistry.org These reactions can be conducted in green solvents such as a mixture of acetonitrile (B52724) and water under mild conditions. thieme-connect.comorganic-chemistry.org

Furthermore, reactions have been developed in sustainable solvents like water, ethanol (B145695) (EtOH), and glycerol. researchgate.netmdpi.com A method using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant allows for the one-pot conversion of thiols to sulfonyl chlorides, which then react in situ with amines to form sulfonamides in good to excellent yields in these green solvents. researchgate.net The workup for this process is notably simple, often requiring only filtration. researchgate.net

Synthesis of a Model Sulfonamide in Various Sustainable Solvents researchgate.net

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Water | 3.5 | 80 |

| EtOH | 3.5 | 93 |

| Glycerol | 3.5 | 86 |

| ChCl/Glycerol (1:2) (DES) | 3.5 | 85 |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral sulfonamides is of great interest due to their potential applications in medicinal chemistry and as chiral auxiliaries or ligands in asymmetric catalysis. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule.

One powerful strategy is the catalytic enantioselective synthesis of axially chiral sulfonamides. A Palladium-catalyzed atroposelective hydroamination of allenes has been developed to construct a variety of axially chiral sulfonamides. acs.org This method allows for the direct and rapid synthesis of these valuable compounds, which can be further diversified. For example, subsequent reactions can lead to the creation of atropoisomeric non-natural amino acid derivatives and even eight-membered cyclic sulfonamides. acs.org Another approach to N-C axially chiral sulfonamides involves the chiral Pd-catalyzed N-allylation of secondary sulfonamides, which can proceed with good enantioselectivity (up to 92% ee). nih.gov

Chiral auxiliaries, often derived from readily available natural products, are also employed. For instance, (1S)-(+)-10-Camphorsulfonamide is an optically active sulfonamide that can be used to synthesize other chiral analogues. drexel.edu A series of chiral sulfonamides containing a 2-azabicycloalkane scaffold have been prepared from aza-Diels–Alder cycloadducts. nih.gov These chiral amines are reacted with various sulfonyl chlorides to yield the final bicyclic sulfonamide derivatives. nih.gov This method leverages the inherent chirality of the starting materials to produce enantiomerically pure products.

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy N Propylbenzenesulfonamide

Reactivity at the Sulfonamide Nitrogen Center

The nitrogen atom of the sulfonamide group in 4-methoxy-N-propylbenzenesulfonamide is a primary site of reactivity. Its lone pair of electrons can act as a nucleophile, and the adjacent electron-withdrawing sulfonyl group renders the N-H proton acidic, allowing for deprotonation and subsequent reactions of the resulting anion.

The sulfonamide nitrogen can be further functionalized through N-alkylation and N-acylation reactions. While direct experimental data for this compound is not extensively documented, its reactivity can be inferred from studies on analogous N-alkyl and aryl sulfonamides.

N-Alkylation: The introduction of a second alkyl group onto the nitrogen atom can be achieved under various conditions. A common method involves the use of alkyl halides in the presence of a base to deprotonate the sulfonamide. More contemporary and environmentally benign methods, such as the manganese-catalyzed N-alkylation of sulfonamides using alcohols, have been developed. acs.org This "borrowing hydrogen" approach allows for the use of alcohols as alkylating agents, with water as the only byproduct. acs.org For instance, the reaction of a primary sulfonamide with an alcohol in the presence of a manganese catalyst and a base like potassium carbonate can afford the corresponding N-alkylated product in high yield. acs.org It is anticipated that this compound could be further alkylated using similar methodologies.

| Sulfonamide Substrate | Alkylating Agent | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex / K₂CO₃ | - | 92% | acs.org |

| p-Toluenesulfonamide | Ethanol (B145695) | Mn(I) PNP pincer complex / K₂CO₃ | - | 85% | acs.org |

N-Acylation: The sulfonamide nitrogen can also undergo acylation to form N-acylsulfonamides. These reactions are typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A versatile method employs N-acylbenzotriazoles as efficient acylating agents. semanticscholar.org This approach is advantageous as it allows for the use of a wide range of acyl groups under relatively mild conditions. The reaction proceeds by deprotonating the sulfonamide with a strong base like sodium hydride (NaH), followed by the addition of the N-acylbenzotriazole. semanticscholar.org

| Sulfonamide Substrate | Acylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Methanesulfonamide | N-(4-Methylbenzoyl)benzotriazole | NaH | THF | 85% | semanticscholar.org |

| Benzenesulfonamide (B165840) | N-(4-Methoxybenzoyl)benzotriazole | NaH | THF | 95% | semanticscholar.org |

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a variety of bases to form a stable N-anion. Strong bases such as sodium hydride (NaH) or organolithium reagents (e.g., n-butyllithium) are commonly used for this purpose. semanticscholar.org

The resulting anion is a potent nucleophile and can participate in a range of chemical transformations. For example, it can be alkylated or acylated as described above. The stability and reactivity of this anion are key to the synthetic utility of sulfonamides, allowing for the formation of new carbon-nitrogen bonds.

Reactions Involving the Sulfur Atom and Sulfonyl Group

The sulfur atom in the sulfonyl group of this compound is at a high oxidation state (+6) and is electrophilic. This allows for nucleophilic substitution reactions at the sulfur center, although these are generally less common than reactions at the nitrogen.

Nucleophilic substitution at the sulfonyl sulfur typically proceeds through a trigonal bipyramidal intermediate or transition state. The facility of these reactions depends on the nature of the nucleophile and the leaving group. While the N-propylamino group is not an excellent leaving group, under forcing conditions or with specific reagents, substitution at the sulfur could be induced. More commonly, such substitutions are observed with better leaving groups like halides, as in the reactions of sulfonyl chlorides. For instance, the reaction of arylsulfonyl chlorides with primary or secondary amines is a standard method for the synthesis of sulfonamides. researchgate.net

The sulfonyl group itself is a powerful electron-withdrawing group and exerts a significant influence on the reactivity of the attached benzene (B151609) ring. Through a combination of inductive and resonance effects, it deactivates the ring towards electrophilic attack. This deactivating nature means that electrophilic aromatic substitution reactions on the benzenesulfonamide ring will be less facile compared to unsubstituted benzene. Furthermore, the sulfonyl group is a meta-director, meaning it will direct incoming electrophiles to the positions meta to its point of attachment on the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzenesulfonamide Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being strongly influenced by the existing substituents.

In the case of this compound, the aromatic ring is substituted with both an activating group (the methoxy (B1213986) group) and a deactivating group (the N-propylsulfamoyl group). The methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the N-propylsulfamoyl group is a deactivating, meta-directing group.

When both types of groups are present, the powerful activating and directing effect of the methoxy group generally dominates. Therefore, electrophilic substitution reactions on this compound are expected to occur primarily at the positions ortho to the methoxy group (C-3 and C-5).

An analogous reaction is the nitration of 4-methoxyacetanilide, where the incoming nitro group is directed to the position ortho to the methoxy group. prepchem.com

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxy-N-propylbenzenesulfonamide |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 3-Bromo-4-methoxy-N-propylbenzenesulfonamide |

| Sulfonation | SO₃, H₂SO₄ | 5-Propylsulfamoyl-2-methoxybenzenesulfonic acid |

Nucleophilic aromatic substitution on the benzenesulfonamide ring of this compound is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) on the aromatic ring to make it susceptible to nucleophilic attack. The methoxy group, being electron-donating, further disfavors this type of reaction.

Functionalization at Ortho- and Meta-Positions to Sulfonyl

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing N-propylsulfamoyl group [-SO₂NH(propyl)]. The methoxy group is a powerful ortho, para-directing group, while the sulfamoyl group is a meta-directing group. This competitive substitution pattern dictates the regioselectivity of functionalization reactions.

In classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the position of substitution will be determined by the reaction conditions and the nature of the electrophile. The strong activating effect of the methoxy group will primarily direct incoming electrophiles to the positions ortho to it (C3 and C5).

A more precise method for functionalization is Directed ortho Metalation (DoM) . This strategy utilizes a Directed Metalation Group (DMG) to chelate an organolithium reagent, directing deprotonation to the adjacent ortho position with high regioselectivity. organic-chemistry.orgwikipedia.org In this compound, both the methoxy group and the sulfonamide can function as DMGs. The N-propylsulfamoyl group, particularly after N-H deprotonation, is a powerful DMG that can direct lithiation to the C2 and C6 positions. nih.gov The methoxy group can also direct lithiation, but the sulfonamide functionality is generally a stronger DMG. organic-chemistry.orgnih.gov This ortho-lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.orgnih.gov

| Reaction Type | Directing Group(s) | Favored Position(s) for Substitution | Mechanism |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -OCH₃ (ortho, para-director) -SO₂NHR (meta-director) | C3, C5 (ortho to methoxy) | Attack of electrophile on activated ring |

| Directed ortho Metalation (DoM) | -SO₂NHR (strong DMG) -OCH₃ (moderate DMG) | C2, C6 (ortho to sulfonyl) | Chelation-assisted deprotonation by organolithium reagent |

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is generally stable, but it can undergo specific transformations, most notably ether cleavage. Aryl methyl ethers can be cleaved by treatment with strong protic or Lewis acids. The reaction with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack. libretexts.org This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol, 4-hydroxy-N-propylbenzenesulfonamide.

Interestingly, research has shown that sulfonamides can act as scavengers for the carbocationic species generated during the acid-catalyzed cleavage of p-methoxybenzyl (PMB) ethers. nih.govkiesslinglab.com In the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid, the p-methoxybenzyl group can be transferred from an alcohol to a sulfonamide. kiesslinglab.com This suggests that under certain acidic conditions, the methoxy group of this compound could potentially participate in intermolecular alkylation reactions.

Transformations of the N-Propyl Side Chain

Oxidation and Reduction of the Propyl Group

The N-propyl side chain is susceptible to oxidation, particularly at the α-carbon (the carbon atom attached to the nitrogen). One notable transformation is the Shono oxidation, an anodic electrochemical process. nih.gov This reaction involves the oxidation of the amine nitrogen to form an N-acyliminium ion intermediate, which is then trapped by a nucleophile present in the reaction medium. nih.gov When methanol (B129727) is used as the solvent, this leads to α-methoxylation of the N-propyl group. nih.gov Further oxidation or hydrolysis of the resulting N,O-acetal can lead to N-dealkylation, yielding the primary sulfonamide, 4-methoxybenzenesulfonamide (B72560). mdpi.com This electrochemical N-dealkylation is a known metabolic pathway for drugs containing N-alkylsulfonamide motifs and can be achieved synthetically under controlled electrochemical conditions. nih.govmdpi.com

While strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl chains attached to an aromatic ring, the conditions are typically harsh and would likely lead to the degradation of the sulfonamide moiety or other parts of the molecule. almerja.com

Reduction of the saturated N-propyl alkyl chain is not a typical transformation unless it bears other functional groups. Reductive processes involving sulfonamides usually target the sulfur-nitrogen bond for deprotection rather than the N-alkyl group. acs.org

Remote Functionalization of the Alkyl Chain

Recent advances in photoredox catalysis have enabled the selective functionalization of remote, unactivated C(sp³)–H bonds. For N-alkyl sulfonamides, a Minisci-type reaction allows for δ-selective C–H heteroarylation. This methodology uses a photoredox catalyst to generate a nitrogen-centered radical from the sulfonamide. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT), moving the radical center from the nitrogen to the δ-carbon of the alkyl chain. In the case of an N-propyl group, the δ-position does not exist. However, for longer alkyl chains, this is a key pathway. For the N-propyl group, functionalization would occur at the terminal (γ) position through a similar radical translocation process. This alkyl radical can then be trapped by a protonated N-heteroarene to form a new carbon-carbon bond, achieving remote functionalization at the end of the alkyl chain.

Advanced Mechanistic Studies of this compound Reactions

Proton-Coupled Electron Transfer (PCET) in Sulfonamide Chemistry

Proton-Coupled Electron Transfer (PCET) is a fundamental redox mechanism in which an electron and a proton are transferred together, often in a single, concerted elementary step. This process allows for the homolytic activation of otherwise strong E–H bonds (where E = O, N, etc.) under much milder conditions than would be required for separate, stepwise electron and proton transfer, as it avoids the formation of high-energy charged intermediates.

In the context of sulfonamide chemistry, PCET provides a powerful method for activating the N–H bond. The concerted removal of a proton and an electron from the sulfonamide nitrogen generates a neutral N-centered sulfonamidyl radical. This reactive intermediate can then participate in a variety of subsequent bond-forming reactions. For instance, PCET has been successfully employed in the enantioselective intramolecular hydroamination of alkenes with sulfonamides. In such reactions, a photocatalyst and a Brønsted base work in concert to activate the sulfonamide N-H bond, leading to the formation of the key N-centered radical, which then adds to an alkene.

| Species | Role in PCET Mechanism | Description |

|---|---|---|

| Sulfonamide (R-SO₂NHR') | Substrate | Source of the proton and electron from the N-H bond. |

| Photocatalyst/Oxidant | Electron Acceptor | Accepts an electron from the sulfonamide. |

| Brønsted Base | Proton Acceptor | Accepts a proton from the sulfonamide N-H. |

| Sulfonamidyl Radical (R-SO₂N•R') | Reactive Intermediate | Neutral, open-shell species that undergoes further reaction (e.g., addition to an alkene). |

Compound Index

| Compound Name |

|---|

| This compound |

| 4-hydroxy-N-propylbenzenesulfonamide |

| 4-methoxybenzenesulfonamide |

| Hydroiodic acid |

| Hydrobromic acid |

| Trifluoromethanesulfonic acid |

| Potassium permanganate |

| n-butyllithium |

Radical-Mediated Reactions

The sulfonamide functional group in this compound can participate in a variety of radical-mediated reactions. These transformations typically involve the generation of nitrogen-centered or sulfur-centered radicals, which can then undergo further reactions such as intramolecular hydrogen abstraction or cyclization.

One notable example of such a process is the Hofmann-Löffler-Freytag (HLF) reaction and its variations. wikipedia.orgwordpress.com This reaction involves the generation of a nitrogen-centered radical from an N-halogenated precursor, typically under acidic conditions with thermal or photochemical initiation. wikipedia.orgwordpress.com This nitrogen radical can then abstract a hydrogen atom from a remote carbon, usually at the δ-position, leading to a carbon-centered radical. wordpress.com Subsequent steps result in the formation of cyclic amines, such as pyrrolidines. wikipedia.orgwordpress.com For this compound, this would necessitate prior N-halogenation. The subsequent intramolecular 1,5-hydrogen atom transfer from the propyl chain would lead to a functionalized pyrrolidine (B122466) derivative. Variations of the HLF reaction can be performed under neutral conditions using persulfates and metal salts, which allows for intramolecular functionalization of sulfonamides. wikipedia.org

The general mechanism for a radical-mediated cyclization analogous to the Hofmann-Löffler-Freytag reaction is detailed below:

Initiation : Homolytic cleavage of a nitrogen-heteroatom bond (e.g., N-Halogen) to form a nitrogen-centered radical.

Intramolecular Hydrogen Abstraction : The nitrogen radical abstracts a hydrogen atom from the γ- or δ-carbon of the N-alkyl group. 1,5-hydrogen abstraction is generally favored. wordpress.com

Radical Propagation/Termination : The resulting carbon-centered radical can then react further, for example, by abstracting a halogen atom from another molecule to propagate the chain, or by undergoing cyclization and subsequent reactions to form the final product.

Sulfonamides can also undergo radical cyclizations onto unsaturated systems. nih.gov For instance, if an alkenyl group were present in the N-propyl chain of this compound, a radical generated elsewhere in the molecule could add to the double bond. The resulting α-sulfonamidoyl radical can then undergo β-fragmentation, eliminating a sulfonyl radical (4-methoxybenzenesulfonyl radical in this case) to form an imine. nih.gov

Recent methodologies have also focused on the photocatalytic generation of sulfonyl radicals from sulfonamides for use in late-stage functionalization. acs.org These methods allow for the conversion of the sulfonamide group into a versatile sulfonyl radical intermediate, which can then participate in reactions like hydrosulfonylation of alkenes. acs.org

| Reaction Type | Typical Conditions | Key Intermediate | Potential Product for a this compound derivative |

| Hofmann-Löffler-Freytag Reaction | N-halogenation, then acid, heat or UV light wikipedia.orgwordpress.com | Nitrogen-centered radical wikipedia.org | N-(4-methoxyphenylsulfonyl)pyrrolidine derivative |

| Radical Cyclization/Fragmentation | Radical initiator (e.g., tin hydride) on an unsaturated derivative nih.gov | α-sulfonamidoyl radical nih.gov | Cyclic imine nih.gov |

| Photocatalytic Sulfonyl Radical Generation | Photocatalyst, light acs.org | Sulfonyl radical acs.org | Products of alkene hydrosulfonylation |

Rearrangement Processes Involving the Sulfonamide Moiety

The sulfonamide linkage, while generally stable, can undergo rearrangement reactions under specific conditions, often involving cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds. rsc.org These processes are less common than radical reactions but represent an important aspect of sulfonamide reactivity.

Theoretical studies on sulfonamide fragmentation have shown that heterolytic cleavage of the S-N or C-S bond can lead to stepwise rearrangement reactions. rsc.orgresearchgate.net For this compound, cleavage of the S-N bond would yield a 4-methoxybenzenesulfonyl cation and an N-propylanilide anion. Alternatively, cleavage of the C-S bond (between the methoxy-substituted ring and the sulfur atom) would generate a 4-methoxyphenyl (B3050149) cation and an N-propyl-benzenesulfonamide anion. These ionic fragments can then undergo subsequent rearrangements. For example, a stepwise rearrangement following C-S bond cleavage has been proposed for other sulfonamides, leading to different fragment ions in mass spectrometry analysis. rsc.org

A synthetically relevant rearrangement is the Smiles–Truce rearrangement. This process involves an intramolecular nucleophilic aromatic substitution where a nucleophile on a side chain displaces an aryl group attached to a heteroatom. In the context of sulfonamides, a modified Smiles-Truce rearrangement can occur following other transformations. For example, a photochemical method has been developed where an N-centered radical, generated from an N-acyl sulfonamide, undergoes cyclization onto an adjacent aromatic ring. nih.gov The resulting intermediate then eliminates the sulfonyl group in a desulfonylative rearrangement, ultimately forming new C-C and C-N bonds. nih.gov While this specific example involves an N-acyl derivative, it highlights a pathway for rearrangement and cleavage of the sulfonamide group.

| Rearrangement Type | Initiating Step | Bonds Cleaved/Formed | General Outcome |

| Fragmentary Rearrangement | Heterolytic S-N or C-S bond cleavage rsc.org | Cleavage: S-N or C-S | Formation of smaller, rearranged ionic fragments rsc.org |

| Smiles–Truce Type Rearrangement | Intramolecular nucleophilic attack nih.gov | Cleavage: C-S, S-N; Formation: C-C, C-N | Migration of the aryl group and elimination of sulfur dioxide nih.gov |

Advanced Structural Characterization of 4 Methoxy N Propylbenzenesulfonamide and Its Analogues

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a closely related compound, 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, the aromatic protons on the 4-methoxybenzenesulfonyl group appear as a doublet at approximately 7.65 ppm, while the protons on the N-(4-methoxyphenyl) group are observed around 6.75-6.99 ppm. The methoxy (B1213986) group protons typically present as a singlet around 3.75-3.82 ppm.

Based on these analogies, the predicted ¹H NMR spectrum of 4-methoxy-N-propylbenzenesulfonamide would show:

A doublet for the aromatic protons adjacent to the sulfonyl group.

A doublet for the aromatic protons adjacent to the methoxy group.

A singlet for the methoxy protons.

A triplet for the methyl protons of the propyl group.

A sextet for the methylene (B1212753) protons adjacent to both the methyl and the nitrogen-bound methylene groups of the propyl chain.

A triplet for the methylene protons directly attached to the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Aromatic (ortho to SO₂) | ~7.7-7.9 | Doublet |

| Aromatic (ortho to OCH₃) | ~6.9-7.1 | Doublet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| N-CH₂-CH₂-CH₃ | ~2.9-3.1 | Triplet |

| N-CH₂-CH₂-CH₃ | ~1.5-1.7 | Sextet |

| N-CH₂-CH₂-CH₃ | ~0.8-1.0 | Triplet |

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, characteristic chemical shifts are observed for the aromatic carbons and the methoxy carbon at approximately 55.5 ppm. The carbon atoms of the benzene (B151609) ring directly attached to the sulfonyl group and the methoxy group have distinct chemical shifts reflecting their electronic environment.

For this compound, the predicted ¹³C NMR spectrum would include signals for the two distinct types of aromatic carbons, the methoxy carbon, and the three carbons of the propyl group.

Table 2: Predicted ¹³C NMR Chemical Shift Correlations for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-SO₂) | ~130-135 |

| Aromatic (C-OCH₃) | ~160-165 |

| Aromatic (CH) | ~114-130 |

| Methoxy (OCH₃) | ~55-56 |

| N-CH₂ | ~45-50 |

| N-CH₂-CH₂ | ~22-26 |

| CH₃ | ~10-12 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propyl chain (CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connection of the propyl group to the nitrogen atom and the attachment of the sulfonyl and methoxy groups to the benzene ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the N-H bond (if present as a secondary amine), C-O stretching of the methoxy group, and aromatic C-H and C=C bonds.

For related sulfonamides, the characteristic S=O stretching vibrations are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The C-O stretching of the aryl ether is expected around 1250 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | ~3300-3200 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2960-2850 |

| Aromatic C=C | Stretching | ~1600-1450 |

| S=O (asymmetric) | Stretching | ~1350-1300 |

| S=O (symmetric) | Stretching | ~1160-1140 |

| C-O (aryl ether) | Stretching | ~1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₀H₁₅NO₃S, which corresponds to a molecular weight of 229.30 g/mol . HRMS would be able to confirm this molecular formula by providing a measured mass with a high degree of accuracy, typically to within a few parts per million.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The methoxy and sulfonamide substituents will influence the position and intensity of these bands. For comparison, 4-methoxyphenol (B1676288) shows absorption maxima at 222 nm and 282 nm. It is expected that this compound would exhibit similar absorption patterns due to the presence of the 4-methoxyphenyl (B3050149) chromophore.

Computational and Theoretical Investigations of 4 Methoxy N Propylbenzenesulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.govyoutube.com DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide array of properties. nih.gov

Geometry Optimization and Equilibrium Structures

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. youtube.com This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. nih.gov For 4-methoxy-N-propylbenzenesulfonamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Based on studies of similar sulfonamides, the geometry around the sulfur atom is expected to be tetrahedral. researchgate.netsemanticscholar.org The S-N and S=O bond lengths are critical parameters. Upon deprotonation of the sulfonamide nitrogen, the S-N bond is known to shorten, indicating an increase in double bond character. researchgate.net The orientation of the methoxy (B1213986) and propyl groups relative to the benzene (B151609) ring would also be a key outcome of the optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S=O | ~1.43 Å |

| S-N | ~1.65 Å | |

| S-C (aromatic) | ~1.77 Å | |

| C-O (methoxy) | ~1.36 Å | |

| N-C (propyl) | ~1.47 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S=N | ~107° | |

| O=S=C | ~108° | |

| C-N-S | ~115° |

Note: These values are hypothetical and based on typical bond lengths and angles found in similar sulfonamide structures computationally analyzed using DFT methods like B3LYP. researchgate.netmkjc.in

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity. researchgate.net DFT calculations can map the distribution of electrons and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests the molecule is more easily polarizable and more reactive. researchgate.net For sulfonamides, the HOMO-LUMO gap typically falls in the range of 4-5 eV, indicating good stability. semanticscholar.org

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are estimated values based on DFT calculations performed on analogous sulfonamide derivatives. semanticscholar.orgresearchgate.net

Vibrational Frequency Calculations for IR Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govspectroscopyonline.com By analyzing the atomic motions associated with each calculated frequency, a theoretical IR spectrum can be generated and used to assign the bands in an experimental spectrum. masjaps.com

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, the N-H stretch, C-H stretches of the aromatic ring and alkyl chain, and the C-O stretch of the methoxy group. mdpi.comresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1330 |

| SO₂ | Symmetric Stretch | ~1160 |

| N-H | Stretch | ~3250 |

| C-O (methoxy) | Stretch | ~1260 |

| S-N | Stretch | ~900 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2960-2850 |

Note: These are typical frequency ranges for the specified functional groups in sulfonamides, as determined by DFT calculations. mdpi.comresearchgate.net

NMR Chemical Shift Predictions

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. isroset.orgrsc.org By calculating the magnetic shielding of each nucleus in the optimized geometry, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. nih.govresearchgate.net These predictions are a valuable tool for confirming the structure of a synthesized compound. nih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the protons of the N-propyl group. Similarly, the ¹³C NMR spectrum would provide characteristic shifts for the aromatic carbons, the methoxy carbon, and the carbons of the propyl chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (ortho to SO₂) | 7.8 - 7.9 | 128 - 130 |

| Aromatic (ortho to OCH₃) | 6.9 - 7.0 | 114 - 116 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| N-H | Variable (solvent dependent) | - |

| N-CH₂ (propyl) | ~2.9 | ~45 |

| CH₂ (propyl) | ~1.5 | ~23 |

| CH₃ (propyl) | ~0.9 | ~11 |

Note: Chemical shifts are referenced to TMS and are estimates based on typical values for similar structural motifs in sulfonamides. rsc.orgnih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameters. researchgate.net They can provide highly accurate results but are computationally more demanding than DFT. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of larger molecular systems, though with some sacrifice in accuracy. These methods can be useful for initial conformational searches or for studying very large molecules where more rigorous methods are not feasible.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. peerj.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This approach is particularly useful for exploring the conformational flexibility of molecules, especially those with flexible side chains like the N-propyl group in this compound. acs.org

An MD simulation would place the molecule in a simulated solvent box (e.g., water) and track its movements over nanoseconds. This would reveal the preferred conformations of the propyl chain, the rotation around the S-N bond, and the interactions between the molecule and the solvent. Such information is crucial for understanding how the molecule behaves in a realistic biological or chemical environment. peerj.com

Quantum Chemical Characterization of Reaction Pathways and Transition States

Computational and theoretical chemistry provide powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental methods alone. For this compound, quantum chemical investigations would focus on its formation, typically from 4-methoxybenzenesulfonyl chloride and n-propylamine, to map out the reaction pathway and characterize the associated transition states.

The formation of the sulfonamide bond is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. The reaction pathway can be computationally modeled to understand the precise sequence of bond-forming and bond-breaking events. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. This process involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction from reactants to products.

A key objective of such a study is the identification and characterization of the transition state. The transition state is a specific, high-energy configuration along the reaction pathway that separates the reactants from the products. It represents the energy barrier that must be overcome for the reaction to occur. Computationally, the transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For the reaction between 4-methoxybenzenesulfonyl chloride and n-propylamine, the transition state would involve the nitrogen atom of the amine forming a new bond with the sulfur atom of the sulfonyl chloride, while the sulfur-chlorine bond is simultaneously breaking. Quantum chemical calculations can determine the precise geometry of this transient species, including critical bond lengths and angles.

The energy difference between the reactants and the transition state is known as the activation energy (Ea). This value is a crucial kinetic parameter that dictates the rate of the reaction. A lower activation energy corresponds to a faster reaction. Theoretical calculations can provide quantitative estimates of these energy barriers, allowing for a deeper understanding of the reaction kinetics without direct experimental measurement. While specific computational studies providing detailed energetic data for the reaction forming this compound are not prevalent in publicly accessible literature, the general mechanism is well-accepted.

A hypothetical reaction coordinate diagram based on DFT calculations for a typical sulfonamide formation is presented below. This diagram illustrates the energy changes as the reactants (R-SO₂Cl + R'-NH₂) proceed through a transition state to form the final sulfonamide product (R-SO₂-NH-R').

Table 1: Hypothetical Energy Profile for Sulfonamide Formation

| Reaction Coordinate | Species | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Reactants | 4-methoxybenzenesulfonyl chloride + n-propylamine | 0 | Starting materials |

| Transition State | [Cl---SO₂(C₆H₄OCH₃)---NH₂(C₃H₇)]‡ | Calculated Eₐ | Highest energy point; partial S-N and S-Cl bonds |

| Products | This compound + HCl | Calculated ΔHᵣₓₙ | Final products |

Supramolecular Chemistry and Self Assembly of 4 Methoxy N Propylbenzenesulfonamide Derivatives

Analysis of Non-Covalent Interactions in Solid-State Structures

The solid-state packing of 4-methoxy-N-propylbenzenesulfonamide and its derivatives is orchestrated by a hierarchy of non-covalent interactions. These interactions, ranging from strong hydrogen bonds to weaker van der Waals forces, collectively determine the final supramolecular architecture. umich.edunih.gov The interplay between these forces is crucial for the stability and structure of the crystalline lattice. researchgate.netnih.gov

The sulfonamide functional group is a potent director of molecular assembly due to its robust hydrogen bonding capabilities. nih.gov The acidic proton on the nitrogen atom (N-H) acts as a strong hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (S=O) are effective acceptors. researchgate.netnih.gov This donor-acceptor pairing typically results in highly predictable and stable supramolecular synthons. nih.gov

In the crystal structures of many aromatic sulfonamides, two primary hydrogen-bonding patterns are observed:

Catemer Chains: Molecules are linked into infinite one-dimensional chains, most commonly described by the C(4) graph set notation. mdpi.comnih.gov

Centrosymmetric Dimers: Two molecules form a discrete pair through reciprocal N-H···O hydrogen bonds, often designated with an R²₂(8) graph set motif. mdpi.com

| Interaction Type | Donor | Acceptor | Common Motif | Graph Set |

| Strong Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl) | Infinite Chain | C(4) |

| Strong Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl) | Dimer | R²₂(8) |

| Hydrogen Bond | N-H (Sulfonamide) | O-C (Methoxy) | Chain | C(7) |

While weaker than conventional N-H···O bonds, C-H···O interactions play a significant and cumulative role in stabilizing the three-dimensional crystal lattice. acs.org In this compound derivatives, activated C-H bonds, such as those on the aromatic ring, can act as weak donors to the sulfonyl or methoxy (B1213986) oxygen acceptors.

Analysis of related structures shows that these interactions are crucial for linking the primary hydrogen-bonded chains or dimers into more complex architectures. For example, in the crystal packing of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, a pair of C-H···O intermolecular interactions helps to consolidate the one-dimensional N-H···O chains into a three-dimensional supramolecular assembly. nih.govresearchgate.netiucr.org These weaker, more directional interactions are vital for achieving a dense and stable crystal packing.

Aromatic rings are a key feature of these molecules, enabling π-stacking interactions that contribute significantly to crystal cohesion. libretexts.org These interactions can manifest in several geometries, including face-to-face, edge-to-face, and parallel-displaced arrangements. The electron-donating methoxy group influences the quadrupole moment of the benzene (B151609) ring, affecting the nature of these π-π interactions. nih.govacs.org

In addition to direct π-π stacking, C-H···π interactions are also prominent. Here, a C-H bond from an adjacent molecule points towards the face of the aromatic ring, forming a weak hydrogen bond. In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, C-H···π(aryl) interactions are observed to link the primary hydrogen-bonded chains into two-dimensional layers. nih.gov The interplay between π-π and C-H···π interactions often directs the orientation of molecules that cannot be dictated by stronger hydrogen bonds alone. mdpi.com

| Interaction Type | Description | Typical Distance (Å) |

| π-π Stacking | Face-to-face or parallel-displaced interaction between aromatic rings. | 3.5 - 4.0 |

| C-H···π Interaction | A C-H bond points towards the center of a π-system. | 2.5 - 3.0 (H to ring centroid) |

The N-propyl group introduces a flexible, hydrophobic element into the molecular structure. Hydrophobic interactions arise from the tendency of non-polar groups to be excluded from the network of polar interactions, leading them to aggregate. nih.gov In the solid state, these interactions manifest as van der Waals forces that drive the close packing of the alkyl chains.

Crystal Engineering Principles for Directed Assembly

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. nih.gov The predictable and hierarchical nature of non-covalent bonds in sulfonamides makes them excellent candidates for this approach. nih.govacs.org

By modifying substituents on the aromatic ring or changing the N-alkyl group, one can systematically alter the secondary interactions (C-H···O, π-stacking, hydrophobic) without disrupting the primary N-H···O motif. This allows for fine-tuning of the crystal packing. For example, the introduction of the methoxy group provides an additional C-H···O acceptor site and modifies the π-stacking behavior, while the propyl chain influences packing through hydrophobic effects. mdpi.com This multi-point recognition capability allows for the rational design of cocrystals, polymorphs, and other complex supramolecular architectures. nih.govnih.gov

Role of this compound as a Molecular Building Block in Supramolecular Architectures

With its distinct array of functional groups, this compound is a versatile molecular building block for constructing complex supramolecular systems. researchgate.netbohrium.com The molecule possesses a well-defined set of recognition sites that can engage in orthogonal non-covalent interactions:

A Primary Hydrogen-Bonding Vector: The N-H donor and sulfonyl O acceptors provide a strong, directional axis for forming robust 1D assemblies.

Secondary Interaction Sites: The methoxy group offers a secondary H-bond acceptor and modulates the electronic properties of the π-system.

An Aromatic Platform: The benzene ring serves as a rigid scaffold and a site for π-π and C-H···π stacking interactions, facilitating the organization of the 1D motifs into 2D or 3D arrays.

A Hydrophobic Modulator: The N-propyl chain provides a flexible, space-filling component that directs packing through hydrophobic forces and van der Waals interactions.

This combination of features allows the molecule to be used in the bottom-up design of materials. The predictable formation of N-H···O bonded chains can be seen as the primary structure, which is then folded and organized by the weaker π-stacking and hydrophobic forces to generate a final, complex three-dimensional architecture. This hierarchical assembly process is a cornerstone of modern crystal engineering and materials science.

Design of Host-Guest Systems

The fundamental principle behind designing host-guest systems is molecular recognition, where a larger host molecule selectively binds a smaller guest molecule. In the context of this compound, derivatives could be engineered to act as hosts by incorporating them into larger macrocyclic or cage-like structures. The sulfonamide moiety, with its defined geometry and hydrogen bonding capabilities, can provide specific recognition sites.

For instance, the N-H group can act as a hydrogen bond donor to an anionic or neutral electron-rich guest, while the sulfonyl oxygens can coordinate with cationic guests. The methoxy group on the benzene ring can further influence guest binding through steric effects and additional weak interactions. The design of such systems would involve pre-organizing multiple this compound units to create a convergent binding pocket.

Formation of Supramolecular Polymers

Supramolecular polymers are chain-like structures formed by the directional and reversible self-assembly of monomeric units held together by non-covalent interactions. The structure of this compound is well-suited for the formation of one-dimensional supramolecular polymers through intermolecular hydrogen bonding.

The primary interaction driving this polymerization would be the robust N-H···O=S hydrogen bond, a common and predictable motif in sulfonamides. This interaction can lead to the formation of infinite chains or tapes. The propyl group on the nitrogen atom and the methoxy group on the benzene ring would decorate the periphery of this supramolecular backbone, influencing the polymer's solubility and packing in the solid state. Furthermore, π-π stacking interactions between the aromatic rings of adjacent chains could lead to the formation of higher-order, bundled structures.

Characterization of Supramolecular Assemblies using Advanced Analytical Techniques

To elucidate the structure and dynamics of the complex assemblies formed by this compound derivatives, a suite of advanced analytical techniques is indispensable.

Solution-Phase Supramolecular Characterization

Understanding the behavior of supramolecular assemblies in solution is critical, as many of their applications are in the solution phase.

Diffusion-Ordered NMR Spectroscopy (DOSY): This powerful NMR technique separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. For a supramolecular polymer, DOSY can provide evidence of aggregation by showing that the monomeric species diffuse much more slowly than expected for their molecular weight, indicating the formation of a larger entity.

Variable Temperature NMR (VT-NMR): By monitoring the chemical shifts of protons involved in hydrogen bonding (such as the N-H proton) as a function of temperature, VT-NMR can provide insights into the strength and dynamics of the interactions holding the supramolecular assembly together. A large change in the chemical shift of the N-H proton upon cooling would support its involvement in hydrogen bonding to form the supramolecular polymer.

| Technique | Principle | Key Insights for Supramolecular Assemblies |

| Diffusion-Ordered NMR Spectroscopy (DOSY) | Separates NMR signals based on molecular diffusion rates. | Confirmation of aggregation, estimation of aggregate size. |

| Variable Temperature NMR (VT-NMR) | Monitors changes in chemical shifts with temperature. | Evidence for hydrogen bonding, thermodynamic parameters of self-assembly. |

Role of 4 Methoxy N Propylbenzenesulfonamide As a Synthetic Intermediate and Chemical Motif

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 4-methoxy-N-propylbenzenesulfonamide make it a valuable precursor in the synthesis of a variety of complex organic molecules. The sulfonamide nitrogen can act as a nucleophile or be deprotonated to form a nucleophilic anion, while the aromatic ring can undergo electrophilic substitution. The N-propyl group provides a handle for further functionalization or can influence the steric environment of reactions.

Building Block for Nitrogen-Containing Heterocycles

The 4-methoxybenzenesulfonyl group, a key component of this compound, is often employed as a protecting group for nitrogen in the synthesis of various nitrogen-containing heterocycles. This strategy is valuable in multi-step syntheses where the reactivity of a nitrogen atom needs to be temporarily masked. For instance, in the synthesis of pyrroles, the Clauson-Kaas reaction can be utilized where 2,5-dimethoxytetrahydrofuran (B146720) reacts with sulfonamides in the presence of an acid catalyst to yield N-sulfonyl pyrroles. nih.govbath.ac.uk This approach allows for the introduction of substituents onto the pyrrole (B145914) ring before the removal of the sulfonyl group to afford the desired N-H pyrrole.

Similarly, the 4-methoxybenzenesulfonyl group can be instrumental in the synthesis of other important heterocycles such as indoles and quinolines. While direct examples using this compound are not extensively documented, the general principle of using arenesulfonamides as precursors is well-established. For example, Fischer indole (B1671886) synthesis, a classic method for indole ring formation, can be adapted to use N-arylsulfonylhydrazones. nih.gov Furthermore, various named reactions for quinoline (B57606) synthesis, such as the Doebner-von Miller and Combes reactions, can potentially utilize precursors bearing a sulfonamide moiety to direct the cyclization and introduce desired functionalities. iipseries.orgnih.gov

Intermediate in the Preparation of Optically Pure Compounds

The synthesis of single-enantiomer compounds is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. This compound and its derivatives can play a role in the preparation of optically pure compounds through processes like chiral resolution and asymmetric synthesis.

Chiral resolution is a common method for separating enantiomers from a racemic mixture. This often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org While direct resolution using this compound as the resolving agent is not a standard procedure, the principle is demonstrated in the resolution of related sulfonamide derivatives. For instance, a patent describes a method for the chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives using O,O'-diacyltartaric acid derivatives as chiral auxiliaries. google.com This highlights the potential for the amine functionality in related sulfonamides to be resolved, a strategy that could be adapted for precursors to this compound or its derivatives. The most common method involves the conversion of a racemic mixture into a pair of diastereomeric derivatives by reacting them with a chiral derivatizing agent. wikipedia.org

In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. Sulfonamides, due to their ability to form stable, conformationally restricted derivatives, have been explored as chiral auxiliaries. mdpi.com Although specific applications of this compound as a chiral auxiliary are not widely reported, the broader class of sulfonamides has shown utility in this area. For example, chiral sulfonamide ligands are used in asymmetric catalysis to induce enantioselectivity in a variety of transformations. researchtrends.net

Integration of the 4-methoxybenzenesulfonamide (B72560) Motif into Advanced Molecular Architectures

The 4-methoxybenzenesulfonamide moiety is a valuable pharmacophore and has been incorporated into more complex molecular structures to modulate their biological activity and physicochemical properties. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic nature of the aromatic ring, while the sulfonamide group can participate in hydrogen bonding and act as a zinc-binding group in metalloenzymes.

Pyrazole-Linked Sulfonamide Derivatives

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities. mdpi.com The incorporation of a sulfonamide moiety, particularly a benzenesulfonamide (B165840), into the pyrazole (B372694) scaffold has been a successful strategy in the design of new therapeutic agents. nih.govresearchgate.net These hybrid molecules often exhibit enhanced biological activity compared to the individual components.

The synthesis of pyrazole-benzenesulfonamide derivatives typically involves the reaction of a chalcone (B49325) with a hydrazinobenzenesulfonamide hydrochloride in the presence of a catalytic amount of acid. nih.gov This leads to the formation of a 4,5-dihydropyrazole (pyrazoline) ring linked to the benzenesulfonamide group. The substituents on both the pyrazole and the benzene (B151609) ring of the sulfonamide can be varied to optimize biological activity. For instance, studies have shown that the introduction of methoxy groups on the aryl rings of pyrazoline-benzenesulfonamides can significantly impact their cytotoxic and carbonic anhydrase inhibitory activities. nih.govnih.gov

| Compound Type | Synthetic Precursors | Key Reaction | Biological Activity |

| Pyrazole-benzenesulfonamides | Chalcones, 4-Hydrazinobenzenesulfonamide | Cyclocondensation | Anticancer, Carbonic Anhydrase Inhibition |

Benzimidazole-Linked Sulfonamide Derivatives

Benzimidazole (B57391) is another privileged heterocyclic scaffold found in numerous biologically active compounds. eurekaselect.com The fusion of a benzene ring with an imidazole (B134444) ring results in a structure that can interact with various biological targets. The linkage of a sulfonamide group to the benzimidazole core has led to the development of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects. nih.govresearchgate.net

The synthesis of benzimidazole-sulfonyl derivatives can be achieved through several routes. A common approach involves the reaction of a substituted benzimidazole with a benzenesulfonyl chloride in the presence of a base. nih.gov The substituents on both the benzimidazole and the benzenesulfonyl moieties can be readily modified to create a library of compounds for biological screening. The 4-methoxy substitution on the benzenesulfonamide part is of particular interest as it can influence the electronic properties and binding interactions of the molecule.

| Compound Type | Synthetic Precursors | Key Reaction | Biological Activity |

| Benzimidazole-benzenesulfonamides | Substituted Benzimidazoles, Benzenesulfonyl Chlorides | Nucleophilic Substitution | Antibacterial, Antifungal, Anticancer |

Applications in Catalyst Design and Ligand Development

While the direct application of this compound in catalyst design is not extensively documented, the broader class of sulfonamides has emerged as a versatile platform for the development of ligands for asymmetric catalysis. researchgate.net The sulfonamide moiety can coordinate to metal centers, and the chirality can be introduced either in the backbone of the ligand or through the use of chiral amines in the sulfonamide synthesis.

Chiral mono- and bis-sulfonamides have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions, including the alkylation of aldehydes, transfer hydrogenation of ketones, and Diels-Alder reactions. researchtrends.net These ligands can form complexes with metals such as titanium, rhodium, and ruthenium, creating a chiral environment that directs the stereochemical outcome of the reaction.

Furthermore, bifunctional sulfonamides, which contain both a sulfonamide group and another functional group capable of interacting with a substrate, have been developed as organocatalysts. researchgate.net These catalysts operate through hydrogen bonding interactions to activate substrates and control the stereoselectivity of reactions.

The development of new ligands is crucial for advancing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govmdpi.com While simple phosphine (B1218219) ligands have been historically used, the design of more specialized ligands, including those based on N-heterocyclic carbenes and various bidentate systems, has significantly expanded the scope and efficiency of these reactions. researchgate.net Although not a mainstream ligand class, the potential for sulfonamide-based ligands, including derivatives of this compound, to be explored in this area exists, particularly for creating novel steric and electronic environments around the metal center.

Future Research Directions and Emerging Areas for 4 Methoxy N Propylbenzenesulfonamide

Exploration of Novel Synthetic Pathways and Methodologies

While traditional methods for the synthesis of N-alkylated sulfonamides are well-established, future research will likely pivot towards more efficient, sustainable, and selective synthetic methodologies for 4-methoxy-N-propylbenzenesulfonamide. A significant area of development is the use of transition metal catalysis, which offers milder reaction conditions and broader functional group tolerance compared to classical approaches.

One promising direction is the expansion of manganese-catalyzed N-alkylation reactions. acs.org Recent studies have demonstrated the efficacy of manganese catalysts in the N-alkylation of various sulfonamides using alcohols as the alkylating agents. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, generating water as the primary byproduct. The application of such catalysts to the reaction of 4-methoxybenzenesulfonamide (B72560) with propanol (B110389) could provide a greener and more efficient route to this compound. Future work could focus on optimizing catalyst loading, reaction times, and substrate scope to enhance the yield and purity of the final product.